molecular formula C12H14O7 B10765302 Phenyl |A-D-glucuronide-d5

Phenyl |A-D-glucuronide-d5

Cat. No.: B10765302
M. Wt: 275.27 g/mol
InChI Key: WVHAUDNUGBNUDZ-NJWFNOMUSA-N
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Description

Phenyl A-D-glucuronide-d5 is a deuterated analog of phenyl A-D-glucuronide. This compound is often used in scientific research due to its stability and unique properties. The deuterium atoms replace hydrogen atoms, which can help in tracing and studying metabolic pathways and reactions in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl A-D-glucuronide-d5 typically involves the glucuronidation of phenol with deuterated glucuronic acid. The reaction is catalyzed by glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid. The reaction conditions usually include a buffered aqueous solution at a pH of around 7.4 and a temperature of 37°C.

Industrial Production Methods

Industrial production of phenyl A-D-glucuronide-d5 involves large-scale enzymatic reactions using recombinant glucuronosyltransferase enzymes. The process is optimized for high yield and purity, often involving purification steps such as high-performance liquid chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Phenyl A-D-glucuronide-d5 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can convert the compound back to its phenolic form.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under mild conditions.

Major Products

The major products formed from these reactions include various phenolic derivatives, reduced phenols, and substituted phenyl glucuronides.

Scientific Research Applications

Phenyl A-D-glucuronide-d5 is widely used in scientific research due to its stability and unique properties. Some of its applications include:

    Chemistry: Used as a tracer in studying metabolic pathways and reactions.

    Biology: Helps in understanding the metabolism of phenolic compounds in biological systems.

    Medicine: Used in pharmacokinetic studies to trace drug metabolism and excretion.

    Industry: Employed in the development of biosensors and diagnostic tools.

Mechanism of Action

Phenyl A-D-glucuronide-d5 exerts its effects by undergoing metabolic reactions in the presence of glucuronidase enzymes. The deuterium atoms in the compound help in tracing these reactions, providing insights into the metabolic pathways and molecular targets involved. The primary pathway involves the hydrolysis of the glucuronide bond, releasing the phenolic compound.

Comparison with Similar Compounds

Phenyl A-D-glucuronide-d5 is unique due to the presence of deuterium atoms, which provide stability and make it an excellent tracer in metabolic studies. Similar compounds include:

    Phenyl A-D-glucuronide: The non-deuterated analog, used in similar applications but with different stability and tracing properties.

    Phenyl B-D-glucuronide: Another analog with a different glucuronide linkage, used in comparative studies.

    Phenyl C-D-glucuronide: A structurally similar compound with different metabolic properties.

Phenyl A-D-glucuronide-d5 stands out due to its enhanced stability and tracing capabilities, making it a valuable tool in scientific research.

Properties

Molecular Formula

C12H14O7

Molecular Weight

275.27 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,3,4,5,6-pentadeuteriophenoxy)oxane-2-carboxylic acid

InChI

InChI=1S/C12H14O7/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,17)/t7-,8-,9+,10-,12+/m0/s1/i1D,2D,3D,4D,5D

InChI Key

WVHAUDNUGBNUDZ-NJWFNOMUSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

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